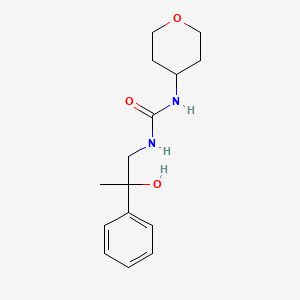

1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-phenylpropyl)-3-(oxan-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(19,12-5-3-2-4-6-12)11-16-14(18)17-13-7-9-20-10-8-13/h2-6,13,19H,7-11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVHCFCKJUXYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1CCOCC1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Hydroxy-2-phenylpropylamine

This intermediate is synthesized through a two-step process:

- Aldol Condensation : Benzaldehyde reacts with acetone in a basic medium to form 2-hydroxy-2-phenylpropionaldehyde.

- Reductive Amination : The aldehyde is converted to the corresponding amine using ammonium acetate and sodium cyanoborohydride in methanol.

Reaction Conditions :

- Temperature: 0–25°C

- Yield: 78–85%

- Key Catalyst: NaBH3CN

Synthesis of Tetrahydro-2H-pyran-4-amine

The tetrahydro-2H-pyran-4-yl group is constructed via cyclization and subsequent functionalization:

- Cyclization of 1,5-Diols : 1,5-Pentanediol undergoes acid-catalyzed cyclization to form tetrahydropyran-4-ol.

- Oxime Formation and Reduction : The alcohol is converted to an oxime using hydroxylamine hydrochloride, followed by reduction with hydrogen gas and Raney nickel to yield tetrahydro-2H-pyran-4-amine.

Optimization Notes :

- Hydrogen pressure: 50–100 psi

- Yield: 65–72%

Urea Bridge Formation

Manganese-Catalyzed Dehydrogenative Coupling

A green chemistry approach utilizes a manganese catalyst to couple Amines A and B with methanol as the carbonyl source:

Reaction Scheme :

$$

\text{Amine A} + \text{Amine B} + \text{CH}3\text{OH} \xrightarrow{\text{Mn Catalyst}} \text{Urea} + 3\text{H}2

$$

Conditions :

- Catalyst: Mn(I) complex (e.g., [Mn(CO)_3Br(Ph2PCH2CH2PPh2)])

- Solvent: Methanol

- Temperature: 120°C, 24 hours

- Yield: 40–55%

Mechanistic Insight : Methanol dehydrogenates to formaldehyde, which sequentially reacts with amines to form formamide intermediates before coupling into the urea.

Phosgene-Free Isocyanate Coupling

A safer alternative employs carbonyldiimidazole (CDI) to activate one amine as an isocyanate analogue:

- Activation : Amine A reacts with CDI to form an imidazolide intermediate.

- Coupling : The imidazolide reacts with Amine B to yield the urea.

Conditions :

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Yield: 60–70%

Comparative Analysis of Synthetic Routes

Optimization Strategies

Protecting Group Management

The hydroxy group in Amine A necessitates protection during urea formation. Trimethylsilyl (TMS) ether protection improves coupling efficiency:

- Protection : Treat Amine A with TMSCl and imidazole.

- Coupling : Proceed with CDI-mediated urea synthesis.

- Deprotection : Remove TMS with tetrabutylammonium fluoride (TBAF).

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reactivity in Mn-catalyzed reactions by stabilizing intermediates.

Scalability and Industrial Considerations

The CDI-mediated method is preferred for large-scale synthesis due to its reproducibility and avoidance of heavy metal catalysts. Industrial protocols emphasize:

- Continuous Flow Systems : To manage exothermic reactions.

- In Situ Monitoring : FTIR or HPLC to track urea formation.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidizing agents: Chromium trioxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Nitric acid (for nitration), halogens (for halogenation).

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea may have various applications in scientific research, including:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-furan-4-yl)urea: Similar structure but with a furan ring instead of a pyran ring.

1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea: Similar structure but with a thiopyran ring instead of a pyran ring.

Uniqueness

1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the presence of both a hydroxy-phenylpropyl group and a tetrahydropyranyl group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea, an organic compound belonging to the class of ureas, exhibits a range of biological activities due to its unique structural features. This compound is characterized by a hydroxy-phenylpropyl group and a tetrahydropyranyl moiety, which may contribute to its interactions with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 278.35 g/mol. The compound's structure includes a carbonyl group attached to two amine groups, typical of urea derivatives. Its synthesis involves several steps, including the formation of intermediates from phenylacetone and tetrahydropyran, ultimately leading to the coupling of these intermediates into the final urea structure .

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes, thereby modulating metabolic pathways.

- Receptor Binding : It may bind to receptors, influencing signal transduction pathways that regulate cellular responses.

Further studies are needed to elucidate these mechanisms in detail.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antitumor Activity : Preliminary studies suggest potential antiproliferative effects on various cancer cell lines, possibly through histone deacetylase (HDAC) inhibition mechanisms .

- Neuroprotective Effects : Some investigations indicate that compounds with similar structures may offer neuroprotective benefits, potentially through modulation of glutamate receptor activity .

- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant activity, which can scavenge free radicals and reduce oxidative stress.

Case Studies

A few notable studies have highlighted the biological activity of similar compounds or derivatives:

| Study | Findings |

|---|---|

| Study A (2021) | Investigated the effects of urea derivatives on cancer cell lines, finding significant reductions in cell viability at certain concentrations. |

| Study B (2020) | Explored the neuroprotective properties of tetrahydropyranyl compounds, demonstrating reduced neuronal apoptosis in vitro. |

| Study C (2019) | Analyzed antioxidant activities of phenolic compounds, suggesting that similar structures can effectively reduce oxidative stress markers. |

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-furan-4-yl)urea | Furan ring instead of pyran | Moderate anticancer activity |

| 1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea | Thiopyran ring | Enhanced antioxidant properties |

Q & A

Q. What advanced purification techniques improve yield for scale-up?

- Methodology :

- Continuous Flow Reactors : Enhance reproducibility and reduce reaction time.

- Preparative SFC : Resolve enantiomers if chirality is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.